p-Butylhydratropic Acid
Overview
Description
p-Butylhydratropic Acid, also known as 2-(4-butylphenyl)propanoic acid, is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Mechanism of Action
Target of Action
It is known to be an impurity of ibuprofen , which primarily targets cyclooxygenase (COX) enzymes
Mode of Action
As an ibuprofen impurity , it may share some of ibuprofen’s mechanisms, such as inhibiting COX enzymes and reducing the production of prostaglandins . .
Biochemical Pathways
If it shares ibuprofen’s targets, it might influence the arachidonic acid pathway, which involves the production of prostaglandins
Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) modeling could potentially be used to predict these properties . This approach uses mathematical models to predict the ADME properties of a compound based on its physicochemical properties and the physiology of the organism .
Result of Action
If it shares ibuprofen’s mechanisms, it might reduce inflammation and pain by decreasing the production of prostaglandins . .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Butylhydratropic Acid can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of toluene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to form the corresponding carboxylic acid .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of ibuprofen. The process involves the isomerization of isobutylbenzene to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: p-Butylhydratropic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
p-Butylhydratropic Acid has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of ibuprofen impurities.
Biology: It serves as a model compound in studying the metabolic pathways of similar carboxylic acids.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ibuprofen: 2-(4-isobutylphenyl)propanoic acid, a widely used nonsteroidal anti-inflammatory drug.
Naproxen: 2-(6-methoxynaphthalen-2-yl)propanoic acid, another nonsteroidal anti-inflammatory drug.
Ketoprofen: 2-(3-benzoylphenyl)propanoic acid, used for its analgesic and anti-inflammatory properties.
Uniqueness: p-Butylhydratropic Acid is unique due to its specific butyl substitution on the aromatic ring, which differentiates it from other similar compounds. This structural variation can influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(4-butylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299877 | |
Record name | 2-(4-n-Butylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-49-7 | |
Record name | 2-(4-n-Butylphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3585-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Butylhydratropic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-n-Butylphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-butylphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-BUTYLHYDRATROPIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of the structure of chiral dopants for their effectiveness. What structural features were found to be particularly important for inducing a strong helical twist in nematic liquid crystals?
A1: The research by [] found that both the rigidity and the presence of specific functional groups significantly impact the helical twisting power (HTP) of chiral dopants in nematic liquid crystals.
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